5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
Overview
Description
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a biochemical used for proteomics research . Its molecular formula is C12H12O4 and has a molecular weight of 220.22 .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid consists of a benzofuran ring with an ethoxy group at the 5th position and a methyl group at the 2nd position . The benzofuran ring is also attached to a carboxylic acid group .
Chemical Reactions Analysis
Benzofuran derivatives, including 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, can participate in various chemical reactions . For example, the presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity .
Physical And Chemical Properties Analysis
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a solid compound . Its InChI code is 1S/C12H12O4/c1-3-15-8-4-5-10-9 (6-8)11 (12 (13)14)7 (2)16-10/h4-6H,3H2,1-2H3, (H,13,14) .
Scientific Research Applications
Heterocyclic Building Blocks
This compound is often used as a heterocyclic building block in organic synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their complex and diverse structures.
Anticancer Activities
Some substituted benzofurans have shown significant anticancer activities . While it’s not specified whether “5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid” has been tested for this, it’s possible that it could be used in research related to cancer treatment.
Research Use
This compound is often used for research purposes . It can be used in various types of experiments and studies to understand its properties and potential applications better.
properties
IUPAC Name |
5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADZSZNVASNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351739 | |
Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
CAS RN |
300673-97-6 | |
Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid (E1) into chitosan nanofibers impact their antibiofilm properties against Pseudomonas aeruginosa?
A1: The research by [] investigated the use of E1 to chemically modify plasma-treated chitosan (PCh). These modified PCh-E1 materials were then used to create electrospun nanofibers. When tested against P. aeruginosa, a common biofilm-forming bacterium, the PCh-E1 nanofibers demonstrated superior antibiofilm activity compared to unmodified PCh nanofibers. This enhanced activity was observed through Quartz Crystal Microbalance (QCM) measurements, which revealed a significantly lower mass increase and a smaller negative frequency shift on QCM electrodes coated with PVA/PCh-E1 nanofibers compared to those coated with PVA/PCh nanofibers. These findings suggest that E1 plays a crucial role in reducing biofilm formation on the modified chitosan nanofibers. []
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